N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide
Description
N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group at the 4-position and a butanamide moiety linked to a 3-methylcyclohexyl group via an ether linkage.
Properties
IUPAC Name |
N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-5-15(23-13-8-6-7-12(2)9-13)17(22)20-14-10-18-11-19-16(14)21(3)4/h10-13,15H,5-9H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVDLDIVLSFMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CN=C1N(C)C)OC2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The final steps involve the formation of the butanamide linkage and the attachment of the 3-methylcyclohexyl group.
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dichloropyrimidine and dimethylamine.
Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution, where dimethylamine reacts with the pyrimidine core.
Butanamide Formation: The butanamide moiety is formed through an amidation reaction involving butanoic acid derivatives and appropriate coupling agents.
Ether Linkage Formation: The final step involves the etherification of the butanamide with 3-methylcyclohexanol under suitable conditions, such as using a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution, halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may lead to amine or alcohol derivatives.
Scientific Research Applications
N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide involves its interaction with specific molecular targets. The dimethylamino group and pyrimidine ring are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Similar pyrimidine-based structure with potential anticancer properties.
4-(dimethylamino)pyridine: A related compound used as a catalyst in organic synthesis.
Uniqueness
N-[4-(dimethylamino)pyrimidin-5-yl]-2-(3-methylcyclohexyl)oxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications in research and industry, distinguishing it from other pyrimidine-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
